5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
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Overview
Description
5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via halogenation and alkylation reactions, respectively. For instance, chlorination can be performed using reagents like thionyl chloride, while methylation can be achieved using methyl iodide.
Addition of the Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced through radical trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Scientific Research Applications
5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: A closely related compound with similar structural features but lacking the N-[3-(trifluoromethyl)phenyl] group.
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Another related compound with a nitrile group instead of the carboxamide group.
Uniqueness
The uniqueness of 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and bioactivity, making it a valuable compound for various applications .
Biological Activity
5-Chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the trifluoromethyl and chloro groups into the pyrazole structure. One common method includes the use of hydrazine derivatives and various acylating agents to achieve high selectivity and yield .
Antifungal Activity
Recent studies have demonstrated that derivatives of the pyrazole framework exhibit antifungal properties. For example, a series of synthesized compounds related to this compound were tested against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Some derivatives showed over 50% inhibition at concentrations as low as 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
Anti-inflammatory Potential
The compound has also been evaluated for anti-inflammatory activity. In vitro assays indicated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, related compounds demonstrated IC50 values comparable to established anti-inflammatory drugs, suggesting a promising therapeutic profile .
Anticancer Properties
Emerging research indicates that pyrazole derivatives can possess anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis .
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled study, several pyrazole derivatives were tested against Gibberella zeae. The most effective compounds achieved over 70% inhibition at 100 µg/mL, highlighting the potential for developing new antifungal agents based on this scaffold .
Case Study 2: Anti-inflammatory Activity
A series of pyrazole carboxamides were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Compounds exhibited varying degrees of inhibition, with some showing IC50 values lower than those of standard anti-inflammatory medications like diclofenac .
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines revealed that specific derivatives could significantly reduce cell viability. These findings suggest that modifications to the pyrazole structure can enhance anticancer activity, warranting further investigation into structure-activity relationships .
Properties
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF6N3O/c1-23-10(14)8(9(22-23)13(18,19)20)11(24)21-7-4-2-3-6(5-7)12(15,16)17/h2-5H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCOXLKCZUGHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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